![molecular formula C24H23N5O3 B10834155 3-amino-N-[4-[(5S,7S)-7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl]pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834155.png)
3-amino-N-[4-[(5S,7S)-7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl]pyridin-3-yl]-6-phenylpyrazine-2-carboxamide
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Overview
Description
PMID25656651-Compound-31a is a small molecular drug developed by Novartis AG. It is known for its inhibitory action on the fusion protein Bcr-Abl T315I mutant, which is associated with certain types of cancer . This compound has shown significant potential in scientific research and therapeutic applications.
Preparation Methods
The synthesis of PMID25656651-Compound-31a involves multiple steps, including the use of various reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary to Novartis AG and are not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates and final product purification .
Chemical Reactions Analysis
PMID25656651-Compound-31a undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
PMID25656651-Compound-31a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating cancers associated with the Bcr-Abl T315I mutation.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of PMID25656651-Compound-31a involves the inhibition of the fusion protein Bcr-Abl T315I mutant. This inhibition disrupts the downstream signaling pathways such as STAT5, PI3K/Akt, and Erk1/2, leading to decreased cell transformation, survival, and proliferation . The compound causes cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
PMID25656651-Compound-31a is unique in its high specificity and potency against the Bcr-Abl T315I mutant. Similar compounds include:
PMID25656651-Compound-37a: Another small molecular drug targeting the same fusion protein but with different structural features.
PMID25656651-Compound-19a: An indazole derivative with similar inhibitory effects but different pharmacokinetic properties.
These comparisons highlight the uniqueness of PMID25656651-Compound-31a in terms of its molecular structure and therapeutic potential.
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-amino-N-[4-[(5S,7S)-7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl]pyridin-3-yl]-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C24H23N5O3/c1-14-19(30)11-20(32-24(14)8-9-24)16-7-10-26-12-18(16)29-23(31)21-22(25)27-13-17(28-21)15-5-3-2-4-6-15/h2-7,10,12-13,19-20,30H,1,8-9,11H2,(H2,25,27)(H,29,31)/t19-,20-/m0/s1 |
InChI Key |
WHESOVNDWAKAQI-PMACEKPBSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@H](OC12CC2)C3=C(C=NC=C3)NC(=O)C4=NC(=CN=C4N)C5=CC=CC=C5)O |
Canonical SMILES |
C=C1C(CC(OC12CC2)C3=C(C=NC=C3)NC(=O)C4=NC(=CN=C4N)C5=CC=CC=C5)O |
Origin of Product |
United States |
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